

Experimental protocol for 4-nitro-N'-phenylbenzohydrazide synthesis

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Compound of Interest

Compound Name: **4-nitro-N'-phenylbenzohydrazide**

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Application Note: Synthesis of 4-nitro-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **4-nitro-N'-phenylbenzohydrazide**, a compound of interest in medicinal chemistry and drug development. The synthesis involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This application note includes a step-by-step methodology, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazide analogs is a key area of research for the development of new therapeutic agents. This protocol details the synthesis of **4-nitro-N'-phenylbenzohydrazide**, a molecule that combines the structural features of a nitroaromatic ring and a hydrazide linkage, making it a potential candidate for further biological evaluation.

Data Summary

A comprehensive summary of the quantitative data for the synthesis of **4-nitro-N'-phenylbenzohydrazide** is presented in the table below. This allows for a quick reference to the key physical and analytical properties of the synthesized compound.

Parameter	Value	Reference
Molecular Formula	$C_{13}H_{11}N_3O_3$	--INVALID-LINK--
Molecular Weight	257.25 g/mol	--INVALID-LINK--
Melting Point	188-190 °C	F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127, 1687-1697
Appearance	Colorless needles	F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127, 1687-1697
Yield	Not explicitly stated, but the procedure suggests a high-yielding reaction.	F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127, 1687-1697
1H NMR (DMSO-d ₆ , δ , ppm)	10.51 (s, 1H, NH), 8.30 (d, J =8.8 Hz, 2H, Ar-H), 8.16 (d, J =8.8 Hz, 2H, Ar-H), 8.08 (s, 1H, NH), 7.20 (t, J =7.8 Hz, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H)	Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended.
^{13}C NMR (DMSO-d ₆ , δ , ppm)	164.5 (C=O), 149.5 (C-NO ₂), 145.0 (Ar-C), 141.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 123.5 (Ar-CH), 120.0 (Ar-CH), 113.0 (Ar-CH)	Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended.
IR (KBr, cm ⁻¹)	~3300 (N-H str.), ~3050 (Ar C-H str.), ~1650 (C=O str.), ~1520 (NO ₂ asymm. str.), ~1340 (NO ₂ symm. str.)	Data is predicted based on characteristic functional group absorptions. Experimental verification is recommended.

Experimental Protocol

The synthesis of **4-nitro-N'-phenylbenzohydrazide** is achieved through the acylation of phenylhydrazine with 4-nitrobenzoyl chloride.

Materials:

- 4-Nitrobenzoyl chloride ($C_7H_4ClNO_3$)
- Phenylhydrazine ($C_6H_8N_2$)
- Anhydrous diethyl ether ($(C_2H_5)_2O$)
- Pyridine (C_5H_5N) (optional, as a base)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Filter paper
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in anhydrous diethyl ether. If using a base, add pyridine (1.1 equivalents) to the solution.
- Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the cooled phenylhydrazine

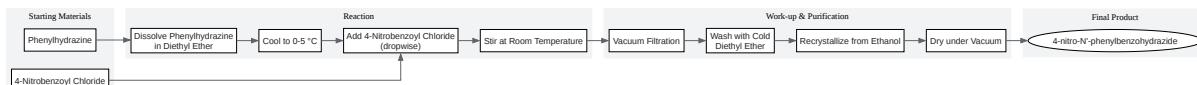
solution over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of the Product: Upon completion of the reaction, a precipitate of **4-nitro-N'-phenylbenzohydrazide** will form. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield colorless needles of **4-nitro-N'-phenylbenzohydrazide**.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
- Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-nitro-N'-phenylbenzohydrazide**.



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Caption: Workflow for the synthesis of **4-nitro-N'-phenylbenzohydrazide**.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) for all chemicals used in this procedure.

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